molecular formula C21H21FN4O2 B2614262 1-((3-Cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(2-fluorophenyl)urea CAS No. 1421494-37-2

1-((3-Cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(2-fluorophenyl)urea

Cat. No. B2614262
CAS RN: 1421494-37-2
M. Wt: 380.423
InChI Key: RFEGLRBFAUXWAZ-UHFFFAOYSA-N
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Description

1-((3-Cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(2-fluorophenyl)urea is a useful research compound. Its molecular formula is C21H21FN4O2 and its molecular weight is 380.423. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Reactivity

  • The compound has been used in synthesizing complex structures involving urea. For example, reactions with 2-cyclohexenones and urea led to the formation of diverse compounds, showcasing its potential in synthetic chemistry (Wendelin & Kern, 1979).

Antioxidant Activity

  • Derivatives involving urea structures have been synthesized and evaluated for antioxidant activity. This indicates potential applications in areas requiring antioxidative properties (George, Sabitha, Kumar & Ravi, 2010).

Antifungal Activity

  • Urea derivatives have demonstrated antifungal properties, suggesting applications in the development of fungicides or treatments for fungal infections (Mishra, Singh & Wahab, 2000).

Antimicrobial and Cytotoxicity Studies

  • Research on urea derivatives has shown promise in antimicrobial activities and cytotoxicity studies, indicating potential use in developing antimicrobial agents and studying cancer cell dynamics (Sridhara et al., 2011).

Conformational Adjustments

  • Studies on urea-based assemblies have explored conformational adjustments, highlighting its use in understanding molecular structures and interactions (Phukan & Baruah, 2016).

Anticancer Agents

Synthesis of Novel Series of Acyclic Nucleoside Analogues

  • The synthesis of novel acyclic nucleoside analogues using urea derivatives indicates applications in the development of new pharmaceutical compounds (Harnden, Jennings & Parkin, 1990).

Antiviral Activity

  • Some urea derivatives have shown antiviral activity, particularly against smallpox vaccine virus, suggesting potential in antiviral drug development (Selivanov et al., 2017).

Orexin-1 Receptor Antagonism

  • Research involving urea derivatives has explored their role in modulating orexin-1 receptor, which can have implications in treating psychiatric disorders associated with stress or hyperarousal states (Bonaventure et al., 2015).

Cyclodextrin Complexation and Molecular Devices

  • Urea-linked cyclodextrins have been studied for their ability to complex with other molecules, offering insights into the development of molecular devices (Lock et al., 2004).

Clastogenicity and SCE Assays

  • Nitrosated urea pesticide metabolites and other nitrosamides have been assessed for their activity in clastogenicity and SCE assays, highlighting the utility of urea derivatives in studying genetic and cellular damage (Thust et al., 1980).

Compulsive Food Consumption and Binge Eating

  • Research has indicated that urea derivatives can modulate orexin receptors, suggesting potential therapeutic applications for compulsive food consumption and binge eating disorders (Piccoli et al., 2012).

Anion Tuning of Hydrogel Properties

  • Urea derivatives have been used to form hydrogels, where the anion identity can tune the physical properties of these gels, useful in materials science and drug delivery systems (Lloyd & Steed, 2011).

Anti-Microbial Activity and Cytotoxicity of Novel Urea Derivatives

  • Novel urea derivatives have been synthesized and evaluated for their anti-microbial activity and cytotoxicity, indicating potential in treating infections and cancer (Shankar et al., 2017).

properties

IUPAC Name

1-[(3-cyclopentyl-4-oxophthalazin-1-yl)methyl]-3-(2-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O2/c22-17-11-5-6-12-18(17)24-21(28)23-13-19-15-9-3-4-10-16(15)20(27)26(25-19)14-7-1-2-8-14/h3-6,9-12,14H,1-2,7-8,13H2,(H2,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFEGLRBFAUXWAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=O)C3=CC=CC=C3C(=N2)CNC(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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